molecular formula C36H28BF4N B2544278 1-Benzyl-2,3,5,6-tetraphenylpyridinium tetrafluoroborate CAS No. 71670-95-6

1-Benzyl-2,3,5,6-tetraphenylpyridinium tetrafluoroborate

Cat. No.: B2544278
CAS No.: 71670-95-6
M. Wt: 561.43
InChI Key: XWKUYWPMWZSXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2,3,5,6-tetraphenylpyridinium tetrafluoroborate is a chemical compound with the molecular formula C36H28BF4N. It is known for its unique structural properties and is often used in various scientific research applications. The compound is characterized by its pyridinium core substituted with benzyl and phenyl groups, making it an interesting subject for studies in organic chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2,3,5,6-tetraphenylpyridinium tetrafluoroborate typically involves the reaction of pyridine derivatives with benzyl halides and phenyl groups under specific conditions. One common method includes the use of a one-step and one-pot reaction, which simplifies the synthesis process . The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2,3,5,6-tetraphenylpyridinium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound is capable of undergoing substitution reactions, where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different substituents on the pyridinium ring .

Scientific Research Applications

1-Benzyl-2,3,5,6-tetraphenylpyridinium tetrafluoroborate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-2,3,5,6-tetraphenylpyridinium tetrafluoroborate involves its interaction with molecular targets and pathways within a given system. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The compound’s structure allows it to participate in various molecular interactions, which can be studied to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Benzyl-2,3,5,6-tetraphenylpyridinium tetrafluoroborate include other pyridinium derivatives with different substituents. Examples include:

  • 1-Benzyl-2,3,5,6-tetraphenylpyridinium chloride
  • 1-Benzyl-2,3,5,6-tetraphenylpyridinium bromide

Uniqueness

What sets this compound apart is its specific combination of substituents and the tetrafluoroborate counterion, which imparts unique properties such as enhanced stability and specific reactivity patterns. These characteristics make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-benzyl-2,3,5,6-tetraphenylpyridin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28N.BF4/c1-6-16-28(17-7-1)27-37-35(31-22-12-4-13-23-31)33(29-18-8-2-9-19-29)26-34(30-20-10-3-11-21-30)36(37)32-24-14-5-15-25-32;2-1(3,4)5/h1-26H,27H2;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKUYWPMWZSXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C[N+]2=C(C(=CC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.